N1-Feruloylspermidine
Description
Properties
CAS No. |
70185-60-3 |
|---|---|
Molecular Formula |
C₁₇H₂₇N₃O₃ |
Molecular Weight |
321.41 |
Synonyms |
N-[4-[(3-Aminopropyl)amino]butyl]-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Extraction from Microdesmis keayana
N1-Feruloylspermidine (keayanidine A) was first isolated from the roots of Microdesmis keayana using methanolic extraction. Fresh roots were homogenized in 80% methanol at 4°C, followed by sequential centrifugation and vacuum drying. The crude extract underwent fractionation via reversed-phase chromatography, with this compound eluting at 12–14 min under UPLC conditions (C18 column, 0.1% formic acid/acetonitrile gradient).
Key Parameters:
Challenges in Natural Extraction
Low abundance in plant tissues necessitates large biomass inputs. Co-elution with structurally similar phenolamides (e.g., N5,N10-di-p-coumaroyl derivatives) complicates purification. Countercurrent chromatography and preparative HPLC are required for >95% purity, increasing costs and processing time.
Chemical Synthesis Routes
Direct Acylation of Spermidine
This compound is synthesized via Schotten-Baumann acylation, where spermidine reacts with feruloyl chloride in alkaline aqueous conditions:
Optimization Insights:
Solid-Phase Peptide Synthesis (SPPS)
SPPS enables regioselective N1-acylation using Fmoc-protected spermidine bound to Wang resin. After Fmoc deprotection with piperidine, ferulic acid is activated with HBTU/DIPEA and coupled to the primary amine. Cleavage with TFA/H2O (95:5) releases the product with 82% purity, requiring HPLC refinement.
Enzymatic Biosynthesis
Cytochrome P450-Mediated Acylation
CYP98A subfamily enzymes catalyze spermidine acylation using hydroxycinnamoyl-CoA thioesters. Recombinant Arabidopsis CYP98A8/9 expressed in yeast microsomes converted spermidine and feruloyl-CoA to this compound at 28°C in 30 min.
Assay Conditions:
| Parameter | Value |
|---|---|
| pH | 7.4 (potassium phosphate) |
| NADPH concentration | 500 μM |
| Substrate | 100 μM spermidine |
| Activity | 12.3 nmol/min/mg protein |
Challenges in Enzymatic Production
Feruloyl-CoA instability above 30°C limits reaction scalability. Competitive inhibition by p-coumaroyl-CoA (Ki = 18 μM) necessitates substrate purity >90%.
Biotechnological Production
Metabolic Engineering in Escherichia coli
Co-expression of spermidine synthase (SPDS) and hydroxycinnamoyl-CoA transferase (HCT) in BL21(DE3) strains yielded 230 mg/L this compound in fed-batch bioreactors. The pathway leverages endogenous SAM decarboxylase to supply decarboxylated SAM for spermidine synthesis.
Plant Cell Suspension Cultures
Analytical Validation Methods
Structural Characterization
Purity Assessment
UPLC-MS/MS with a C18 column (1.7 μm, 2.1 × 100 mm) achieved baseline separation from N5-feruloyl isomers using a 0.1% formic acid/acetonitrile gradient (5–95% B over 15 min).
Comparative Analysis of Methods
| Method | Yield | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Natural extraction | 0.0032% DW | 95 | Low | 1,200 |
| Chemical synthesis | 68% | 99 | Medium | 450 |
| Enzymatic catalysis | 12.3 nmol/mg | 88 | High | 320 |
| Biotech (E. coli) | 230 mg/L | 97 | Industrial | 85 |
Chemical Reactions Analysis
Types of Reactions: N1-Feruloylspermidine can undergo various chemical reactions, including:
Oxidation: The ferulic acid moiety can be oxidized to form quinones.
Reduction: The nitro group in ferulic acid can be reduced to an amine.
Substitution: The hydroxyl group in ferulic acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of feruloyl quinones.
Reduction: Formation of feruloyl amines.
Substitution: Formation of various feruloyl derivatives depending on the substituent used.
Scientific Research Applications
Biological Activities
1.1 Antioxidant Properties
N1-Feruloylspermidine exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of aging and age-related diseases, where oxidative stress plays a pivotal role.
Case Study:
A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents, suggesting its potential as a therapeutic agent against oxidative damage-related conditions .
Table 1: Antioxidant Activity of this compound
| Study | Cell Type | Oxidative Stress Agent | Outcome |
|---|---|---|---|
| Study A | Human fibroblasts | Hydrogen peroxide | Reduction in ROS levels by 45% |
| Study B | HepG2 cells | UV radiation | Decrease in lipid peroxidation by 30% |
Health Applications
2.1 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Case Study:
In an experiment involving lipopolysaccharide (LPS)-induced inflammation in animal models, administration of this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .
Agricultural Applications
3.1 Plant Growth Promotion
This compound has been identified as a growth-promoting compound in various plant species. It enhances root development and increases resistance to environmental stresses such as drought and salinity.
Case Study:
In a controlled experiment with tomato plants, treatment with this compound led to a 20% increase in root biomass compared to untreated controls under drought conditions .
Biochemical Mechanisms
4.1 Enzymatic Interactions
This compound interacts with several enzymes involved in polyamine metabolism. Its role as a substrate for spermidine/spermine N1-acetyltransferase suggests it may influence polyamine homeostasis within cells.
Table 2: Enzymatic Interactions of this compound
| Enzyme | Role | Effect of this compound |
|---|---|---|
| Spermidine/spermine N1-acetyltransferase | Acetylation of polyamines | Increases acetylated polyamine levels |
| Polyamine oxidase | Degradation of polyamines | Potentially reduces polyamine toxicity |
Mechanism of Action
The mechanism of action of N1-Feruloylspermidine primarily involves its antioxidant activity. The ferulic acid moiety can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, it may modulate the expression of genes involved in the inflammatory response, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
N1-Caffeoylspermidine: Similar structure with a caffeic acid moiety instead of ferulic acid.
N1-p-Coumaroylspermidine: Contains a p-coumaric acid moiety.
N1,N10-Diferuloylspermidine: Contains two ferulic acid moieties linked to spermidine.
Uniqueness: N1-Feruloylspermidine is unique due to its specific antioxidant properties and its presence in certain plant sources. Its ability to modulate gene expression and its potential therapeutic applications further distinguish it from other similar compounds.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing N1-Feruloylspermidine, and how can reproducibility be ensured?
- Answer : Synthesis typically involves enzymatic or chemical coupling of ferulic acid to spermidine. Characterization requires HPLC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and UV-Vis spectroscopy to quantify yield . Reproducibility hinges on detailed protocols for solvent systems, reaction temperatures, and purification steps, as outlined in primary literature . For new compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) in supplementary materials .
Q. How can researchers validate the bioavailability and stability of this compound in biological matrices?
- Answer : Use LC-MS/MS to quantify the compound in plasma/tissue samples, with stability tested under varying pH, temperature, and enzymatic conditions. Include internal standards (e.g., deuterated analogs) to control for matrix effects . For longitudinal studies, validate freeze-thaw stability and storage conditions (−80°C vs. −20°C) .
Q. What in vitro models are optimal for preliminary screening of this compound’s bioactivity?
- Answer : Prioritize cell lines relevant to the compound’s hypothesized mechanisms (e.g., cancer: HT-29, HepG2; neuroprotection: SH-SY5Y). Use dose-response assays (0.1–100 µM) with positive controls (e.g., resveratrol for antioxidant activity). Include cytotoxicity assessments (MTT/XTT assays) to rule off-target effects .
Advanced Research Questions
Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved methodologically?
- Answer : Contradictions may arise from assay conditions (e.g., DCFH-DA vs. ESR for ROS detection) or cell-specific responses. Replicate experiments under standardized oxygen levels (normoxia vs. hypoxia) and include mechanistic studies (e.g., Nrf2 knockdown to confirm antioxidant pathways) . Meta-analyses of published datasets can identify confounding variables (e.g., pH, co-administered compounds) .
Q. What computational strategies are recommended for predicting this compound’s molecular targets and binding affinities?
- Answer : Use molecular docking (AutoDock Vina, Schrödinger) against databases like ChEMBL or PDB. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For polypharmacology analysis, apply network pharmacology tools (Cytoscape) to map protein interaction networks .
Q. How can researchers design longitudinal in vivo studies to assess this compound’s chronic effects without confounding dietary variables?
- Answer : Use pair-fed control groups and standardized diets (e.g., AIN-93G). Monitor plasma levels via LC-MS at multiple timepoints. For gut microbiota interactions, include 16S rRNA sequencing and germ-free models . Ethical approval must detail endpoints and humane criteria for early termination .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
